(+)-delta-Cadinene

Catalog No.
S580274
CAS No.
483-76-1
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-delta-Cadinene

CAS Number

483-76-1

Product Name

(+)-delta-Cadinene

IUPAC Name

(1S,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3/t13-,15-/m0/s1

InChI Key

FUCYIEXQVQJBKY-ZFWWWQNUSA-N

SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Synonyms

(+)-delta-Cadinene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8a-hexa-hydro-1-(1-methylethyl)-naphthalene;(1S-cis)-4,7-dimethyl-1,2,3,5,6,8-hexahydro-1-(1-methylethyl)naphthalene;1-Isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene;Cadina-1(10),4-diene;de

Canonical SMILES

CC1=CC2C(CCC(=C2CC1)C)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CCC(=C2CC1)C)C(C)C

(+)-delta-Cadinene is a sesquiterpene, a class of organic compounds that are primarily produced by plants. It is characterized by its complex structure, comprising fifteen carbon atoms and twenty-four hydrogen atoms, with the molecular formula C₁₅H₂₄. This compound is notably found in the essential oil of various plants, including Eleutherococcus senticosus (Siberian ginseng), Humulus lupulus (hops), and Piper nigrum (black pepper) . Its unique structure contributes to its distinctive aroma and potential biological properties.

  • Research suggests (+)-delta-Cadinene may have biological activity. Some studies have investigated its potential anti-inflammatory and antitumor properties, but the exact mechanisms require further investigation [, ].
  • Data on the safety and hazards of (+)-delta-Cadinene is limited.
  • As with many terpenes, research suggests potential for skin irritation [].

Please note:

  • The information regarding safety and hazards is limited. Further research is needed to determine the safety profile of (+)-delta-Cadinene.
  • If you are handling or working with (+)-delta-Cadinene, it is important to consult with a qualified professional and follow appropriate safety protocols.

Natural Occurrence and Isolation:

(+)-delta-Cadinene is a sesquiterpene, a type of organic compound found in various plants and essential oils. It is particularly prevalent in the essential oil of Eleutherococcus senticosus (Siberian ginseng) []. Researchers have isolated (+)-delta-Cadinene from other plant sources, including hops (Humulus lupulus) [] and Piper nigrum (black pepper) [].

Potential Biological Activities:

Studies have investigated the potential biological activities of (+)-delta-Cadinene, although the research is currently limited and primarily focused on in vitro and animal models.

  • Antimicrobial activity: Some studies suggest that (+)-delta-Cadinene may exhibit antimicrobial properties against certain bacteria and fungi [, ]. However, further research is needed to confirm these findings and understand the mechanisms of action.
  • Anti-inflammatory activity: (+)-delta-Cadinene has shown potential anti-inflammatory effects in animal models []. However, more research is required to determine its effectiveness and safety in humans.
  • Other potential activities: Preliminary studies have explored the potential of (+)-delta-Cadinene for other biological activities, including antioxidant, anticancer, and analgesic effects [, , ]. However, these studies are limited and require further investigation.

The biosynthesis of (+)-delta-Cadinene involves the enzyme (+)-delta-Cadinene synthase, which catalyzes the cyclization of farnesyl diphosphate to form (+)-delta-Cadinene, releasing diphosphate as a byproduct. The reaction can be summarized as follows:

(2E,6E) farnesyl diphosphate(+) delta Cadinene+diphosphate(2E,6E)\text{ farnesyl diphosphate}\rightleftharpoons (+)\text{ delta Cadinene}+\text{diphosphate}

This enzyme belongs to the family of lyases and specifically acts on phosphates .

Several methods have been developed for synthesizing (+)-delta-Cadinene. The most common approach involves enzymatic synthesis using (+)-delta-Cadinene synthase from plant sources. Additionally, chemical synthesis routes have been explored, including:

  • Total Synthesis: Utilizing various organic reactions to construct the sesquiterpene skeleton.
  • Biotransformation: Employing microorganisms or plant cell cultures to convert simpler substrates into (+)-delta-Cadinene.

These methods allow for both natural extraction and synthetic production, catering to different research and commercial needs.

(+)-delta-Cadinene has several applications across various fields:

  • Pharmaceuticals: Due to its potential anticancer properties, it is being studied for therapeutic applications.
  • Aromatherapy: Its pleasant aroma makes it suitable for use in essential oils and fragrances.
  • Agriculture: It may serve as a natural pesticide due to its plant-derived origins.

(+)-delta-Cadinene belongs to a broader family of cadinene sesquiterpenes. Below is a comparison with some similar compounds:

Compound NameMolecular FormulaUnique Features
(-)-delta-CadineneC₁₅H₂₄Enantiomer of (+)-delta-Cadinene; different biological activity .
Alpha-CadineneC₁₅H₂₄Found in essential oils; known for insecticidal properties .
Beta-CadineneC₁₅H₂₄Exhibits antimicrobial activity; different stereochemistry .

These compounds share structural similarities but exhibit distinct biological activities and applications, highlighting the uniqueness of (+)-delta-Cadinene within the cadinene family.

XLogP3

3.8

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

120.00 to 121.00 °C. @ 9.00 mm Hg

Heavy Atom Count

15

UNII

7848KI47OS

Other CAS

483-76-1

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-08-15
1. Hui LM, Zhao GD, Zhao JJ. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6046-56. PMID: 26261482; PMCID: PMC4525816.

2. Govindarajan M, Rajeswary M, Benelli G. δ-Cadinene, Calarene and .δ-4-Carene from Kadsura heteroclita Essential Oil as Novel Larvicides Against Malaria, Dengue and Filariasis Mosquitoes. Comb Chem High Throughput Screen. 2016;19(7):565-71. doi: 10.2174/1386207319666160506123520. PMID: 27151483.

3. Wang YH, Davila-Huerta G, Essenberg M. 8-Hydroxy-(+)-delta-cadinene is a precursor to hemigossypol in Gossypium hirsutum. Phytochemistry. 2003 Sep;64(1):219-25. doi: 10.1016/s0031-9422(03)00270-x. PMID: 12946420.

4. Guo X, Shang X, Li B, Zhou XZ, Wen H, Zhang J. Acaricidal activities of the essential oil from Rhododendron nivale Hook. f. and its main compund, δ-cadinene against Psoroptes cuniculi. Vet Parasitol. 2017 Mar 15;236:51-54. doi: 10.1016/j.vetpar.2017.01.028. Epub 2017 Feb 1. PMID: 28288764.

5. Karami A. Essential oil composition of Ajuga comata Stapf. from Southern Zagros, Iran. Nat Prod Res. 2017 Feb;31(3):359-361. doi: 10.1080/14786419.2016.1236094. Epub 2016 Sep 22. PMID: 27653644.

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